molecular formula C13H17N3O2 B11794920 2-(4-Amino-5-(4-ethoxyphenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(4-ethoxyphenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11794920
M. Wt: 247.29 g/mol
InChI Key: GFAXNEDRXIKZCL-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(4-ethoxyphenyl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(4-ethoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the condensation of 4-ethoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(4-ethoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazole compounds.

Scientific Research Applications

2-(4-Amino-5-(4-ethoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(4-ethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol
  • 2-(4-Amino-5-(4-chlorophenyl)-1H-pyrazol-1-yl)ethanol
  • 2-(4-Amino-5-(4-methylphenyl)-1H-pyrazol-1-yl)ethanol

Uniqueness

2-(4-Amino-5-(4-ethoxyphenyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for exploring new chemical and biological properties.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-[4-amino-5-(4-ethoxyphenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O2/c1-2-18-11-5-3-10(4-6-11)13-12(14)9-15-16(13)7-8-17/h3-6,9,17H,2,7-8,14H2,1H3

InChI Key

GFAXNEDRXIKZCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=NN2CCO)N

Origin of Product

United States

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